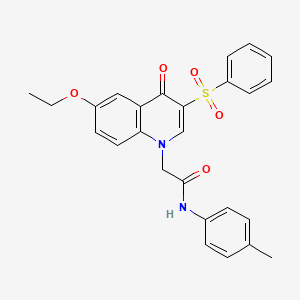
2-(6-エトキシ-4-オキソ-3-(フェニルスルホニル)キノリン-1(4H)-イル)-N-(p-トリル)アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-ethoxy-4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C26H24N2O5S and its molecular weight is 476.55. The purity is usually 95%.
BenchChem offers high-quality 2-(6-ethoxy-4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)-N-(p-tolyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6-ethoxy-4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)-N-(p-tolyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗ウイルス活性
インドール誘導体は、本化合物の構造と類似しており、有意な抗ウイルス活性を示すことが報告されています。 例えば、特定のインドール系分子は、インフルエンザAウイルスやその他のウイルスに対して阻害活性を示しています . 拡張により、本化合物は、特定のウイルス酵素または複製機構を標的とする誘導体に合成することができ、新しい抗ウイルス薬への道を開く可能性があります。
生物活性
The compound 2-(6-ethoxy-4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)-N-(p-tolyl)acetamide is a quinoline derivative noted for its diverse biological activities, particularly in medicinal chemistry. Its structural features suggest potential interactions with various biological targets, making it a subject of interest for further research into its pharmacological properties.
Chemical Structure and Properties
This compound has a complex molecular structure characterized by the following:
- Molecular Formula : C26H24N2O5S
- Molecular Weight : 476.55 g/mol
- Functional Groups : Contains a quinoline core, an ethoxy group, a phenylsulfonyl moiety, and an acetamide group, which may influence its biological interactions and solubility properties.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
1. Antimicrobial Activity
Studies have demonstrated that quinoline derivatives, including this compound, possess antimicrobial properties. The mechanism often involves interaction with bacterial DNA or inhibition of critical enzymes necessary for bacterial growth. The presence of the benzenesulfonyl group enhances binding affinity to microbial targets, which may lead to increased efficacy against resistant strains.
2. Anticancer Properties
The anticancer potential of this compound has been explored through various in vitro assays. It has shown activity against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism is believed to involve the modulation of signaling pathways related to cell survival and death, possibly through the inhibition of specific kinases or transcription factors involved in tumor progression.
3. Enzyme Inhibition
The compound has been studied for its ability to inhibit certain enzymes that are crucial in various metabolic pathways. For instance, inhibition of phosphodiesterases (PDEs) has been noted, which could have implications in treating inflammatory diseases and certain cancers .
Table: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antimicrobial | Inhibition of DNA synthesis | |
| Anticancer | Induction of apoptosis | |
| Enzyme Inhibition | Inhibition of PDEs |
Case Study: Anticancer Activity
A specific study focused on the anticancer effects of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, with associated morphological changes consistent with apoptosis. Further mechanistic studies revealed that the compound activated caspase pathways, leading to programmed cell death.
Future Directions
Given the promising biological activities associated with 2-(6-ethoxy-4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)-N-(p-tolyl)acetamide, future research could focus on:
- In Vivo Studies : To evaluate its therapeutic efficacy and safety profiles in animal models.
- Structure-Activity Relationship (SAR) : To optimize its pharmacological properties by modifying structural components.
- Mechanistic Studies : To elucidate the detailed pathways through which it exerts its biological effects.
特性
IUPAC Name |
2-[3-(benzenesulfonyl)-6-ethoxy-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5S/c1-3-33-20-13-14-23-22(15-20)26(30)24(34(31,32)21-7-5-4-6-8-21)16-28(23)17-25(29)27-19-11-9-18(2)10-12-19/h4-16H,3,17H2,1-2H3,(H,27,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQJGVOZKQCLXQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













